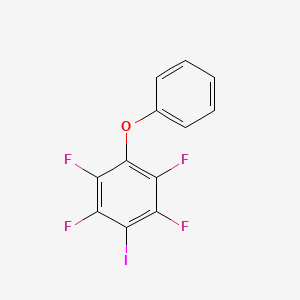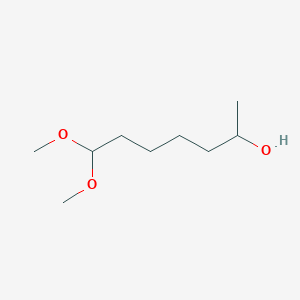
7,7-Dimethoxyheptan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Dimethoxyheptan-2-OL is an organic compound with the molecular formula C9H20O3 It is a secondary alcohol characterized by the presence of two methoxy groups attached to the seventh carbon of the heptane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethoxyheptan-2-OL typically involves the reaction of heptanal with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which is subsequently converted to the desired product through methanolysis.
Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow processes, where heptanal and methanol are continuously fed into a reactor containing an acid catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form primary alcohols or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of heptan-2-one or heptanal.
Reduction: Formation of heptane or heptanol.
Substitution: Formation of various substituted heptan-2-OL derivatives.
Scientific Research Applications
7,7-Dimethoxyheptan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of 7,7-Dimethoxyheptan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the hydroxyl group play a crucial role in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Heptan-2-OL: Lacks the methoxy groups, resulting in different chemical properties and reactivity.
7-Methoxyheptan-2-OL: Contains only one methoxy group, leading to variations in its chemical behavior.
Heptanal: The aldehyde form of the compound, which exhibits different reactivity and applications.
Uniqueness: 7,7-Dimethoxyheptan-2-OL is unique due to the presence of two methoxy groups, which significantly influence its chemical properties and potential applications. This structural feature distinguishes it from other similar compounds and contributes to its versatility in scientific research.
Properties
CAS No. |
113434-67-6 |
|---|---|
Molecular Formula |
C9H20O3 |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
7,7-dimethoxyheptan-2-ol |
InChI |
InChI=1S/C9H20O3/c1-8(10)6-4-5-7-9(11-2)12-3/h8-10H,4-7H2,1-3H3 |
InChI Key |
VMAJKJCLNKPXTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCC(OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2,4,4-Trimethylpentan-2-yl)phenoxy]propan-1-ol](/img/structure/B14300471.png)
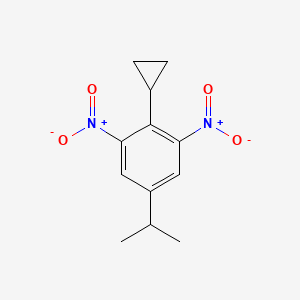
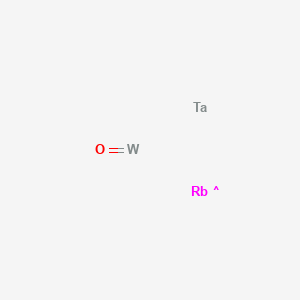
![O-Propyl S-[2-(propylsulfanyl)ethyl] methylphosphonothioate](/img/structure/B14300479.png)
![4-Bromo-6-({[2-(pyridin-2-yl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14300481.png)
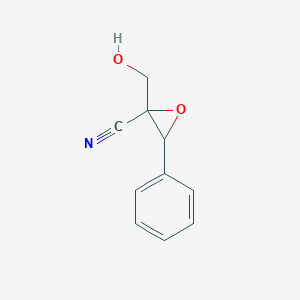
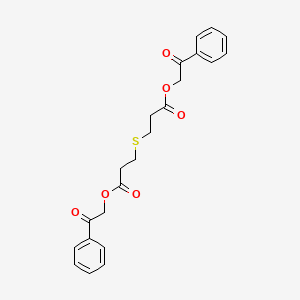
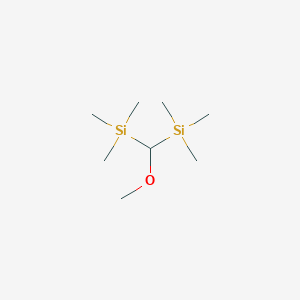
![2-Methyl-2-[(phenylsulfanyl)methyl]oxepane](/img/structure/B14300518.png)
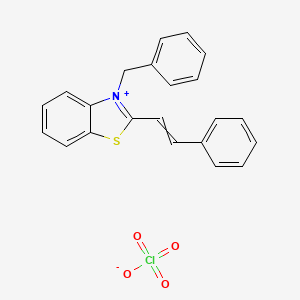
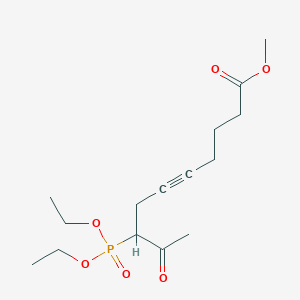

![Ethyl 2-[bis(methylsulfanyl)methylidene]butanoate](/img/structure/B14300532.png)
